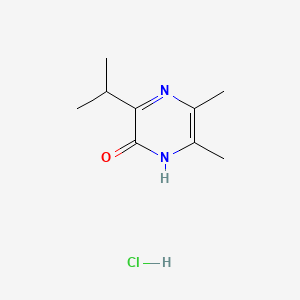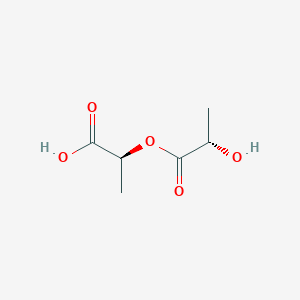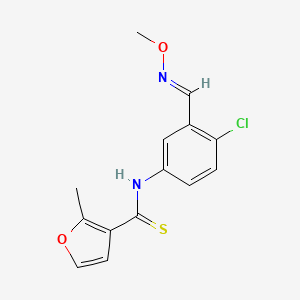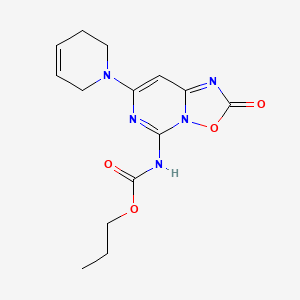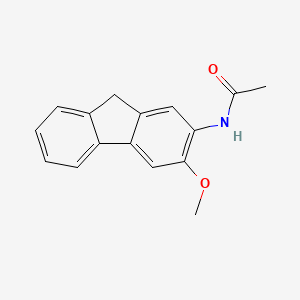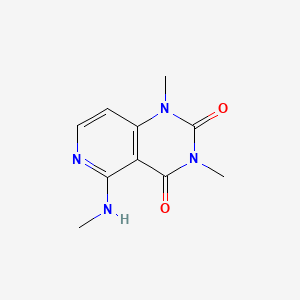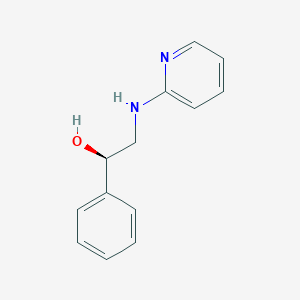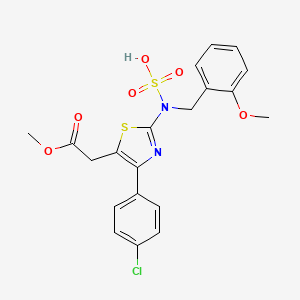
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxy-alpha-sulfobenzylamino)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxy-alpha-sulfobenzylamino)-, methyl ester is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by its unique combination of functional groups, including a thiazole ring, a chlorophenyl group, a methoxy group, and a sulfobenzylamino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxy-alpha-sulfobenzylamino)-, methyl ester typically involves multi-step organic reactions The process may start with the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxy-alpha-sulfobenzylamino)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxy-alpha-sulfobenzylamino)-, methyl ester involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole-5-acetic acid derivatives: Compounds with similar thiazole ring structures and varying functional groups.
Chlorophenyl derivatives: Compounds containing chlorophenyl groups with different substituents.
Methoxy-substituted compounds: Molecules with methoxy groups attached to aromatic rings.
Uniqueness
The uniqueness of Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxy-alpha-sulfobenzylamino)-, methyl ester lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
102628-31-9 |
|---|---|
Fórmula molecular |
C20H19ClN2O6S2 |
Peso molecular |
483.0 g/mol |
Nombre IUPAC |
[4-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1,3-thiazol-2-yl]-[(2-methoxyphenyl)methyl]sulfamic acid |
InChI |
InChI=1S/C20H19ClN2O6S2/c1-28-16-6-4-3-5-14(16)12-23(31(25,26)27)20-22-19(13-7-9-15(21)10-8-13)17(30-20)11-18(24)29-2/h3-10H,11-12H2,1-2H3,(H,25,26,27) |
Clave InChI |
XNTPERBOPOADTJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CN(C2=NC(=C(S2)CC(=O)OC)C3=CC=C(C=C3)Cl)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



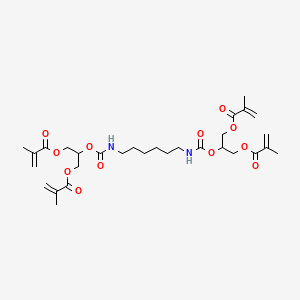
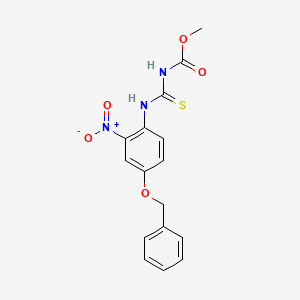

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12756373.png)
